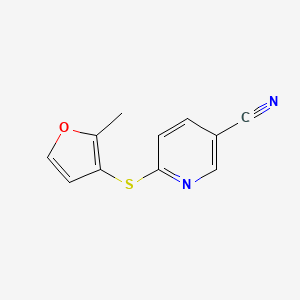![molecular formula C12H21N3 B7647723 4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPA is a pyridine-based compound that has been synthesized through various methods.
作用機序
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including enhanced cognitive function and memory, increased synaptic plasticity, and improved learning and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine, including the development of more selective and potent agonists of the α7 nAChR, the investigation of the potential applications of this compound in the treatment of neurological disorders, and the exploration of the underlying mechanisms of this compound's effects on cognitive function and memory. Additionally, further research is needed to fully understand the potential toxicity and limitations of this compound in lab experiments.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to act as a potent and selective agonist of the α7 nAChR, leading to enhanced cognitive function and memory. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations that need to be further explored. Future research on this compound may lead to the development of new therapies for neurological disorders and a better understanding of the underlying mechanisms of cognitive function and memory.
合成法
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine can be synthesized through various methods, including the reaction of 2-bromo-4-(dimethylamino) methylpyridine with isobutylamine. Another method involves the reaction of 4-chloro-2-(dimethylamino)methylpyridine with 2-methylpropylamine. Both methods have been reported to yield this compound in good yield and purity.
科学的研究の応用
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound has been shown to enhance cognitive function and memory in animal models of these disorders.
特性
IUPAC Name |
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-14-12-7-11(5-6-13-12)9-15(3)4/h5-7,10H,8-9H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLVGRAAAPWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)


![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)
![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)
![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
